GR148672X

Description

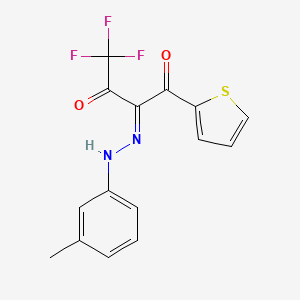

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-4-hydroxy-3-[(3-methylphenyl)diazenyl]-4-thiophen-2-ylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O2S/c1-9-4-2-5-10(8-9)19-20-12(14(22)15(16,17)18)13(21)11-6-3-7-23-11/h2-8,21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETQEFUTOKYBSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=NC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GR148672X: An In-depth Technical Guide on its Mechanism of Action in Colorectal Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR148672X is a potent and selective inhibitor of human carboxylesterase 1 (hCES1), a key enzyme implicated in the metabolic reprogramming of cancer cells. This document provides a comprehensive overview of the mechanism of action of GR148672X, with a particular focus on its therapeutic potential in colorectal carcinoma (CRC). Preclinical studies have demonstrated that GR148672X effectively reduces tumor growth in CRC xenograft models by targeting the metabolic dependency of cancer cells on fatty acid oxidation. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and development of GR148672X as a novel anti-cancer agent.

Core Mechanism of Action: Inhibition of Human Carboxylesterase 1 (hCES1)

GR148672X functions as a highly potent inhibitor of triacylglycerol hydrolase, also known as human carboxylesterase 1 (hCES1).[1] This enzyme plays a critical role in the hydrolysis of triacylglycerols, releasing fatty acids that can be utilized in metabolic pathways.[1]

Quantitative Inhibition Data

The inhibitory activity of GR148672X against hCES1 has been quantified, demonstrating its high potency and selectivity.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 4 nM | Human hepatic CES1 | [1] |

| Selectivity | Selective over lipoprotein lipase (LPL) at 5 µM | Not specified | [1] |

Role in Colorectal Carcinoma

Recent research has identified CES1 as a crucial enzyme in the progression of aggressive colorectal carcinoma, particularly in the context of metabolic stress.[1] The expression of CES1 is driven by the NF-κB signaling pathway, which is frequently activated in inflammatory conditions associated with cancer.[1]

The NF-κB-CES1 Axis in CRC

In the tumor microenvironment, particularly under low-nutrient conditions, cancer cells adapt their metabolism to survive and proliferate. The NF-κB pathway, a key regulator of inflammation and cell survival, promotes the expression of CES1.[1] Elevated CES1 levels enable the breakdown of stored triacylglycerols into fatty acids. These fatty acids are then utilized in fatty acid oxidation (FAO) to generate ATP, providing a vital energy source for the cancer cells.[1] This metabolic adaptation is particularly relevant in aggressive CRC subtypes.[1]

Therapeutic Intervention with GR148672X

By inhibiting CES1, GR148672X disrupts this critical metabolic pathway. The inhibition of triacylglycerol hydrolysis leads to a reduction in the availability of fatty acids for FAO.[1] This energy deficit impairs the survival of cancer cells, especially under the metabolic stress characteristic of the tumor microenvironment.[1] Consequently, treatment with GR148672X has been shown to significantly reduce tumor growth in preclinical models of CRC.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of GR148672X in colorectal cancer.

Preclinical Efficacy in Colorectal Cancer Xenograft Models

The anti-tumor activity of GR148672X has been evaluated in mouse xenograft models using human colorectal cancer cell lines.

Summary of In Vivo Studies

| Cell Line | Treatment | Outcome | Reference |

| HCT-116 | GR148672X | Significant reduction in tumor volume and weight | [1] |

| CT-26 (mouse allograft) | GR148672X | Significant reduction in tumor growth | [1] |

Quantitative In Vivo Data

While specific numerical data on tumor growth inhibition percentages are not detailed in the available literature, the results are consistently described as a "significant reduction" in both tumor volume and weight in animals treated with GR148672X compared to control groups.[1]

Experimental Protocols

The following sections provide an overview of the methodologies likely employed in the preclinical evaluation of GR148672X, based on standard practices in the field.

Human Carboxylesterase 1 (hCES1) Inhibition Assay

This assay is designed to determine the in vitro potency of a compound against hCES1.

Objective: To measure the IC50 value of GR148672X for the inhibition of hCES1.

Materials:

-

Recombinant human CES1 enzyme

-

Fluorogenic or chromogenic CES1 substrate (e.g., p-nitrophenyl acetate)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

GR148672X at various concentrations

-

Microplate reader

Procedure:

-

Prepare a solution of recombinant hCES1 in assay buffer.

-

Add increasing concentrations of GR148672X to the wells of a microplate.

-

Add the hCES1 solution to the wells and incubate for a predetermined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the CES1 substrate.

-

Monitor the change in fluorescence or absorbance over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Colorectal Cancer Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of a compound.

Objective: To evaluate the effect of GR148672X on the growth of human colorectal tumors in an animal model.

Materials:

-

Human colorectal cancer cell line (e.g., HCT-116)

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cell culture medium and supplements

-

Matrigel (optional, to enhance tumor take-rate)

-

GR148672X formulation for in vivo administration

-

Vehicle control

Procedure:

-

Culture HCT-116 cells under standard conditions.

-

Harvest the cells and resuspend them in a suitable medium, with or without Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer GR148672X to the treatment group and the vehicle to the control group according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).

-

Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Experimental Workflow Diagram

The following diagram outlines a general workflow for the preclinical evaluation of GR148672X.

Conclusion and Future Directions

GR148672X represents a promising therapeutic agent for the treatment of colorectal carcinoma by targeting a key metabolic vulnerability of cancer cells. Its potent and selective inhibition of hCES1 disrupts the ability of tumor cells to utilize fatty acid oxidation for energy production, leading to reduced tumor growth. Further research is warranted to fully elucidate the downstream effects of CES1 inhibition and to explore the potential of GR148672X in combination with other anti-cancer therapies. Clinical investigation of GR148672X in patients with aggressive, metabolically active colorectal tumors is a logical next step in the development of this novel therapeutic.

References

GR148672X: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR148672X is a potent and selective inhibitor of human carboxylesterase 1 (hCES1), an enzyme implicated in lipid metabolism and the modulation of various drug efficacies. Developed by GlaxoSmithKline, this small molecule has been a subject of preclinical research, demonstrating significant potential in influencing plasma lipid profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of GR148672X, consolidating available quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate further research and development in this area.

Discovery and Pharmacological Profile

GR148672X was identified as a potent inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1). Its discovery was part of a broader effort to identify compounds capable of modulating lipid metabolism.

In Vitro Efficacy

The primary inhibitory activity of GR148672X has been quantified against human hepatic TGH/CES1.

| Target Enzyme | IC50 (nM) |

| Human Hepatic TGH/CES1 | 4 |

Table 1: In vitro inhibitory concentration of GR148672X.

Selectivity

GR148672X has demonstrated selectivity for TGH/CES1 over other lipases, a crucial factor in minimizing off-target effects.

| Enzyme | Concentration (µM) | Activity |

| Lipoprotein Lipase (LPL) | 5 | No significant inhibition |

Table 2: Selectivity profile of GR148672X.

In Vivo Effects in Animal Models

Preclinical studies in hamsters have shown that administration of GR148672X leads to a significant reduction in key plasma lipid components.

| Parameter | Dosage | Effect |

| Plasma Triglycerides | 25 mg/kg (twice daily) | Decrease |

| Total Cholesterol | 25 mg/kg (twice daily) | Decrease |

| VLDL Cholesterol | 25 mg/kg (twice daily) | Decrease |

| LDL Cholesterol | 25 mg/kg (twice daily) | Decrease |

| Apolipoprotein B-100 (ApoB-100) | 25 mg/kg (twice daily) | Decrease |

Table 3: In vivo effects of GR148672X in hamsters.

Synthesis of GR148672X

The synthesis of GR148672X, chemically known as 4,4,4-trifluoro-1-(2-thienyl)-1,2,3-butanetrione, 2-[(3-methylphenyl)hydrazone], involves a multi-step process. The following protocol is based on analogous syntheses of similar compounds.

Synthesis Workflow

Caption: Synthetic pathway of GR148672X.

Experimental Protocol

Step 1: Synthesis of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (Intermediate)

-

To a solution of 2-acetylthiophene in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride or lithium diisopropylamide at a reduced temperature (e.g., 0 °C).

-

Slowly add ethyl trifluoroacetate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with an aqueous acid solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the crude diketone intermediate.

-

Purify the intermediate by column chromatography.

Step 2: Synthesis of GR148672X

-

Dissolve the purified 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione in a suitable solvent such as ethanol.

-

Add a solution of 3-methylphenylhydrazine to the reaction mixture.

-

Heat the reaction mixture at reflux for several hours.

-

Cool the reaction mixture to allow for the precipitation of the product.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield GR148672X.

Mechanism of Action and Signaling Pathway

GR148672X exerts its effects by inhibiting hCES1, which plays a critical role in lipid metabolism, particularly in the hydrolysis of triglycerides within hepatocytes.

Signaling Pathway of hCES1 in Lipid Metabolism

Caption: Inhibition of hCES1 by GR148672X.

By inhibiting hCES1, GR148672X reduces the hydrolysis of triglycerides stored in lipid droplets within hepatocytes. This leads to a decrease in the intracellular pool of free fatty acids available for the assembly and secretion of very-low-density lipoprotein (VLDL). The subsequent reduction in VLDL secretion from the liver results in lower plasma levels of triglycerides, total cholesterol, VLDL cholesterol, LDL cholesterol, and ApoB-100.

Conclusion

GR148672X represents a significant preclinical candidate for the pharmacological management of dyslipidemia. Its potent and selective inhibition of hCES1 offers a targeted approach to reducing plasma lipid levels. The synthetic route, while requiring careful execution, is based on established chemical transformations. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of GR148672X is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers dedicated to advancing the understanding and application of hCES1 inhibitors.

GR148672X: A Technical Guide to a Potent and Selective Carboxylesterase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GR148672X, a potent inhibitor of Carboxylesterase 1 (CES1). CES1 is a key serine hydrolase predominantly expressed in the liver, playing a crucial role in the metabolism of a wide array of xenobiotics and endogenous lipids, including triglycerides and cholesteryl esters.[1][2][3] Inhibition of CES1 is a promising therapeutic strategy for managing metabolic disorders such as dyslipidemia. This document consolidates the available quantitative data on GR148672X, outlines detailed experimental protocols for assessing CES1 inhibition, and presents visual representations of the relevant metabolic pathways and experimental workflows.

Introduction to Carboxylesterase 1 (CES1)

Carboxylesterase 1 (CES1), also known as hCE-1, is a member of the serine esterase family and a major phase I drug-metabolizing enzyme.[1][4] It is highly abundant in the human liver, constituting approximately 1% of the entire liver proteome and accounting for 80-95% of the total hydrolytic activity in this organ.[4] CES1 is localized in the endoplasmic reticulum and plays a critical role in the hydrolysis of ester- and amide-bond-containing compounds.[1]

Functionally, CES1 is integral to both xenobiotic and endobiotic metabolism. It is responsible for the activation of numerous prodrugs, such as angiotensin-converting enzyme (ACE) inhibitors, and the detoxification of various drugs and environmental pollutants.[1][4] In lipid metabolism, CES1 catalyzes the hydrolysis of triglycerides and cholesteryl esters, thereby influencing the assembly and secretion of very-low-density lipoproteins (VLDL) and affecting plasma lipid levels.[5] Given its central role in these pathways, CES1 has emerged as a significant target for therapeutic intervention in metabolic diseases.[2][4]

GR148672X: A Selective CES1 Inhibitor

GR148672X is a small molecule inhibitor identified as a potent antagonist of CES1. Its chemical name is 4,4,4-trifluoro-1-(2-thienyl)-1,2,3-butanetrione, 2-[(3-methylphenyl)hydrazone].[6]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 263890-70-6 | [6] |

| Molecular Formula | C₁₅H₁₁F₃N₂O₂S | [6] |

| Molecular Weight | 340.3 g/mol | [6] |

| Formulation | A solid | [6] |

| Purity | ≥98% | [6] |

| Solubility | Soluble in DMSO | [6] |

Potency and Selectivity

GR148672X demonstrates high potency against human hepatic CES1. However, detailed selectivity data against other carboxylesterase isoforms, such as CES2, have not been publicly disclosed.[2]

| Target | IC₅₀ | Selectivity Information | Reference |

| Human Hepatic CES1 | 4 nM | [6] | |

| Lipoprotein Lipase (LPL) | Selective for CES1 over LPL at 5 µM | [6] | |

| CES2 | Data not publicly available | [2] |

In Vivo Efficacy

Preclinical studies in hamsters have demonstrated the in vivo efficacy of GR148672X in modulating lipid profiles. Administration of GR148672X at a dose of 25 mg/kg twice daily resulted in a significant reduction in plasma levels of key lipid markers.[6]

| Parameter | Effect | Animal Model | Reference |

| Triglycerides | Decreased | Hamster | [6] |

| Total Cholesterol | Decreased | Hamster | [6] |

| VLDL Cholesterol | Decreased | Hamster | [6] |

| LDL Cholesterol | Decreased | Hamster | [6] |

| Apolipoprotein B-100 (ApoB-100) | Decreased | Hamster | [6] |

Experimental Protocols

This section provides a detailed methodology for a representative in vitro CES1 inhibition assay, which can be adapted for the characterization of inhibitors like GR148672X.

In Vitro CES1 Inhibition Assay (p-Nitrophenyl Acetate Method)

This protocol describes a common method for determining the inhibitory potential of a compound against CES1 using the model substrate p-nitrophenyl acetate (PNPA).

Objective: To determine the IC₅₀ value of a test compound (e.g., GR148672X) for CES1.

Materials:

-

Recombinant human CES1 or human liver microsomes (HLM)

-

p-Nitrophenyl acetate (PNPA)

-

Test inhibitor (e.g., GR148672X)

-

Tris-HCl buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test inhibitor in DMSO.

-

Prepare a stock solution of PNPA in a suitable solvent (e.g., acetonitrile).

-

Dilute the CES1 enzyme source (recombinant CES1 or HLM) in Tris-HCl buffer to the desired concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the Tris-HCl buffer.

-

Add serial dilutions of the test inhibitor (prepared from the stock solution) to the wells. Include a vehicle control (DMSO without inhibitor).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the PNPA substrate to all wells. The final concentration of PNPA should be at or near its Km value for CES1.

-

Immediately monitor the increase in absorbance at 405 nm, which corresponds to the formation of the product, p-nitrophenol.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Workflow for in vitro CES1 inhibition assay.

Metabolic Pathway and Mechanism of Action

The primary mechanism by which GR148672X is expected to exert its therapeutic effects is through the inhibition of CES1-mediated lipid metabolism in the liver.

Role of CES1 in Lipid Homeostasis

Hepatic CES1 is a key enzyme in the mobilization of stored triglycerides and cholesteryl esters from intracellular lipid droplets. The hydrolysis of these lipids provides the necessary substrates—fatty acids and cholesterol—for the assembly of VLDL particles. These VLDL particles are then secreted from the liver into the bloodstream, contributing to plasma triglyceride and cholesterol levels. Apolipoprotein B-100 (ApoB-100) is an essential structural component of VLDL.[5]

Effect of GR148672X on Lipid Metabolism

By inhibiting CES1, GR148672X is hypothesized to reduce the intracellular pool of fatty acids and cholesterol available for VLDL assembly. This leads to decreased VLDL secretion from the liver, which in turn lowers the plasma concentrations of triglycerides, VLDL cholesterol, and ApoB-100. As VLDL is a precursor to low-density lipoprotein (LDL), a reduction in VLDL also leads to a decrease in LDL cholesterol.

Effect of GR148672X on lipid metabolism.

Conclusion

GR148672X is a potent inhibitor of human hepatic CES1 with demonstrated in vivo efficacy in reducing plasma lipid levels in a preclinical model. Its high potency makes it a valuable research tool for studying the role of CES1 in lipid metabolism and a potential lead compound for the development of therapeutics for dyslipidemia. Further research is warranted to fully elucidate its selectivity profile against other hydrolases, particularly CES2, and to further characterize its pharmacokinetic and pharmacodynamic properties in different models. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of GR148672X and other CES1 inhibitors.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GR148672X - Cayman Chemical [bioscience.co.uk]

- 5. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

The Role of GR148672X in Lipid Metabolism: A Technical Guide for Researchers

Disclaimer: This document provides a comprehensive overview of the role of human carboxylesterase 1A (hCES1A) in lipid metabolism and the anticipated effects of its inhibition, with a focus on the preclinical inhibitor GR148672X developed by GlaxoSmithKline. Due to the limited publicly available data on GR148672X, this guide synthesizes information from studies on hCES1A function, its genetic modulation, and the effects of other inhibitors to project the potential mechanism and impact of GR148672X.

Executive Summary

Human carboxylesterase 1A (hCES1A) is a key serine hydrolase predominantly expressed in the liver and adipose tissue, playing a crucial role in the metabolism of endogenous lipids, including triglycerides and cholesteryl esters.[1][2] Inhibition of hCES1A represents a promising therapeutic strategy for managing dyslipidemia and related metabolic disorders. GR148672X is a preclinical, potent inhibitor of hCES1A. This guide provides an in-depth exploration of the lipid metabolism pathways modulated by hCES1A and the expected consequences of its inhibition by compounds such as GR148672X. It includes representative quantitative data, detailed experimental protocols for studying hCES1A inhibition, and visualizations of the relevant signaling pathways.

Core Concepts: hCES1A in Lipid Homeostasis

hCES1A is integral to the mobilization of lipids stored in lipid droplets within hepatocytes and adipocytes. Its primary functions in lipid metabolism include:

-

Triglyceride Hydrolysis: hCES1A hydrolyzes triglycerides to release free fatty acids, which can then be used for energy production through beta-oxidation or re-esterified for the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver.[3][4]

-

Cholesteryl Ester Hydrolysis: In macrophages, hCES1A is involved in the hydrolysis of cholesteryl esters, a critical step in reverse cholesterol transport, which is the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion.[5]

-

Xenobiotic Metabolism: Beyond its role in lipid metabolism, hCES1A is also involved in the metabolic activation and detoxification of a wide range of xenobiotics, including prodrugs like the anti-dyslipidemia agent fenofibrate.

Quantitative Data on hCES1A Modulation in Lipid Metabolism

The following tables summarize representative quantitative data from studies involving the modulation of hCES1A activity through genetic overexpression or knockdown in mice. These data provide insights into the potential effects of a potent hCES1A inhibitor like GR148672X.

Table 1: Effects of Hepatic hCES1 Overexpression in Western Diet-Fed Mice [3]

| Parameter | Control Group | hCES1 Overexpression Group | Percentage Change |

| Hepatic Total Cholesterol (mg/g) | ~15 | ~10 | ↓ 33% |

| Hepatic Free Cholesterol (mg/g) | ~5 | ~3 | ↓ 40% |

| Hepatic Triglycerides (mg/g) | ~120 | ~60 | ↓ 50% |

| Hepatic Free Fatty Acids (nmol/g) | ~25 | ~15 | ↓ 40% |

| Plasma Non-HDL Cholesterol (mg/dL) | ~250 | ~150 | ↓ 40% |

| Plasma Triglycerides (mg/dL) | ~100 | ~60 | ↓ 40% |

| Plasma Free Fatty Acids (mM) | ~1.2 | ~0.8 | ↓ 33% |

Table 2: Effects of Hepatic hCES1 Knockdown in Mice [5]

| Parameter | Control Group | hCES1 Knockdown Group | Percentage Change |

| Hepatic Triglyceride Levels | Baseline | Increased | ↑ |

| Plasma LDL-C Levels | Baseline | Increased | ↑ |

Key Experimental Protocols

This section details methodologies for essential experiments to characterize the activity and effects of hCES1A inhibitors like GR148672X.

hCES1A Activity Assay

This protocol describes a common method for measuring esterase activity using the substrate p-nitrophenyl acetate (pNPA).

Principle: hCES1A catalyzes the hydrolysis of pNPA to p-nitrophenol (pNP), which can be quantified spectrophotometrically.

Materials:

-

Recombinant human CES1A enzyme

-

p-Nitrophenyl acetate (pNPA) substrate solution (in methanol or DMSO)

-

Sodium phosphate buffer (0.1 M, pH 7.4)

-

GR148672X or other inhibitors

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer and the desired concentration of GR148672X or vehicle control in each well of a 96-well plate.

-

Add the recombinant hCES1A enzyme to each well and incubate for a specified pre-incubation time at 37°C.

-

Initiate the reaction by adding the pNPA substrate solution to each well.

-

Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over time.

-

The rate of pNP formation is proportional to the hCES1A activity.

-

A no-enzyme control should be included to account for the spontaneous hydrolysis of pNPA.[6]

Macrophage Cholesterol Efflux Assay

This protocol is used to assess the impact of hCES1A inhibition on the capacity of macrophages to efflux cholesterol to an acceptor like apolipoprotein A-I (ApoA-I).

Principle: Radiolabeled cholesterol is loaded into macrophages, and the amount of radioactivity transferred to an extracellular acceptor is measured in the presence and absence of the inhibitor.

Materials:

-

THP-1 human monocytic cell line

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation into macrophages

-

[³H]-cholesterol

-

Acetylated low-density lipoprotein (acLDL)

-

Apolipoprotein A-I (ApoA-I)

-

GR148672X or other inhibitors

-

Scintillation counter

Procedure:

-

Differentiate THP-1 monocytes into macrophages by treating with PMA.

-

Load the macrophages with [³H]-cholesterol by incubating with [³H]-cholesterol and acLDL.

-

Wash the cells and incubate with GR148672X or vehicle control for a specified period.

-

Induce cholesterol efflux by adding ApoA-I to the medium and incubate for a defined time.

-

Collect the supernatant and lyse the cells.

-

Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

Calculate the percentage of cholesterol efflux as (radioactivity in supernatant / (radioactivity in supernatant + radioactivity in cell lysate)) x 100.[7][8]

Signaling Pathways and Regulatory Networks

The activity and expression of hCES1A are embedded within complex metabolic signaling networks. Inhibition of hCES1A by GR148672X is expected to perturb these pathways.

Hepatic Lipid Metabolism and VLDL Assembly

In the liver, hCES1A-mediated hydrolysis of triglycerides provides fatty acids for VLDL assembly. Inhibition of hCES1A would be expected to reduce the availability of these fatty acids, thereby decreasing VLDL secretion and plasma triglyceride levels.

References

- 1. scispace.com [scispace.com]

- 2. Nuclear Receptor PPARα as a Therapeutic Target in Diseases Associated with Lipid Metabolism Disorders [mdpi.com]

- 3. Hepatocyte‐Specific Expression of Human Carboxylesterase 1 Attenuates Diet‐Induced Steatohepatitis and Hyperlipidemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Toxicologically Relevant Xenobiotics and the Lipid-Derived Electrophile 4-Hydroxynonenal on Macrophage Cholesterol Efflux: Silencing Carboxylesterase 1 Has Paradoxical Effects on Cholesterol Uptake and Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacologic Suppression of Hepcidin Increases Macrophage Cholesterol Efflux and Reduces Foam Cell Formation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GR148672X in Triglyceride Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR148672X is a potent and selective inhibitor of triacylglycerol hydrolase (TGH), also known as carboxylesterase 1 (CES1), a key enzyme in the hydrolysis of triglycerides. With a half-maximal inhibitory concentration (IC50) of 4 nM for the human hepatic enzyme, GR148672X serves as a critical tool for investigating the role of CES1 in lipid metabolism and related pathologies.[1] This technical guide provides an in-depth overview of the function of GR148672X, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and its influence on downstream signaling pathways involved in triglyceride metabolism.

Introduction to GR148672X and Triacylglycerol Hydrolase (CES1)

Triacylglycerol hydrolase (TGH), or carboxylesterase 1 (CES1), is a crucial enzyme responsible for the breakdown of triglycerides into fatty acids and glycerol, a fundamental process in energy metabolism. Dysregulation of CES1 activity has been implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

GR148672X is a small molecule inhibitor designed to specifically target CES1. Its high potency and selectivity make it an invaluable asset for studying the physiological and pathophysiological roles of CES1-mediated triglyceride hydrolysis. In vivo studies have demonstrated that administration of GR148672X at a dosage of 25 mg/kg twice daily leads to a significant decrease in plasma levels of triglycerides, as well as total, VLDL, and LDL cholesterol, and apolipoprotein B-100 in hamsters.[1] Furthermore, GR148672X shows selectivity for TGH/CES1 over lipoprotein lipase (LPL) at a concentration of 5 μM.[1]

Quantitative Data on GR148672X Inhibition

The inhibitory potency of GR148672X against human hepatic TGH/CES1 is well-documented. The following table summarizes the key quantitative data available for this inhibitor.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 4 nM | Human Hepatic TGH/CES1 | [1] |

Experimental Protocols

In Vitro CES1 Inhibition Assay using a Chromogenic Substrate

This protocol describes a method to determine the inhibitory activity of GR148672X on CES1 using the chromogenic substrate p-nitrophenyl butyrate (pNPB). The hydrolysis of pNPB by CES1 releases p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Materials:

-

Recombinant human CES1

-

GR148672X

-

p-Nitrophenyl butyrate (pNPB)

-

Phosphate buffer (pH 8.0, 50 mM)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of GR148672X in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of GR148672X in phosphate buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add 5 µL of either the GR148672X dilution or vehicle control (for uninhibited reaction) to each well.

-

Add 5 µL of recombinant human CES1 solution to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 190 µL of a pre-warmed solution of pNPB in phosphate buffer (final concentration of 1 mM).

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 15 seconds) for 5 minutes using a microplate reader.

-

Calculate the rate of p-nitrophenol formation from the linear portion of the absorbance versus time curve.

-

Determine the percent inhibition for each GR148672X concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the GR148672X concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Triglyceride Hydrolysis Assay in Adipocytes

This protocol outlines a method to assess the effect of GR148672X on triglyceride hydrolysis in a cellular context, using adipocytes.

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1)

-

GR148672X

-

Lipolysis-inducing agent (e.g., isoproterenol)

-

Krebs-Ringer bicarbonate buffer (KRBH) supplemented with fatty acid-free BSA

-

Glycerol and Free Fatty Acid quantification kits

Procedure:

-

Plate differentiated adipocytes in a multi-well plate.

-

Wash the cells with KRBH buffer.

-

Pre-incubate the cells with various concentrations of GR148672X or vehicle control in KRBH buffer for a specified time (e.g., 1 hour) at 37°C.

-

Stimulate lipolysis by adding a lipolysis-inducing agent (e.g., isoproterenol) to the wells and incubate for a defined period (e.g., 2 hours) at 37°C.

-

Collect the incubation medium from each well.

-

Measure the concentration of glycerol and free fatty acids released into the medium using commercially available quantification kits.

-

Normalize the glycerol and free fatty acid release to the total protein content of the cells in each well.

-

Calculate the percent inhibition of triglyceride hydrolysis for each GR148672X concentration compared to the stimulated control.

Signaling Pathways Modulated by GR148672X-mediated CES1 Inhibition

Inhibition of CES1 by GR148672X has significant downstream effects on cellular signaling pathways that regulate lipid metabolism. CES1 activity is linked to the activation of key transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ), liver X receptor (LXR), and sterol regulatory element-binding protein 1c (SREBP1c).[1][2] These transcription factors orchestrate the expression of genes involved in fatty acid and triglyceride synthesis.

By inhibiting CES1, GR148672X can modulate the activity of these pathways, leading to a reduction in triglyceride synthesis and storage.

Caption: Inhibition of CES1 by GR148672X reduces fatty acid production, thereby modulating downstream signaling.

Conclusion

GR148672X is a powerful research tool for elucidating the intricate role of CES1 in triglyceride hydrolysis and its impact on lipid metabolism. Its high potency and selectivity allow for precise investigation of the downstream consequences of CES1 inhibition, including the modulation of key signaling pathways involving PPARγ, LXR, and SREBP1c. The experimental protocols provided in this guide offer a framework for characterizing the inhibitory effects of GR148672X and similar compounds, facilitating further research into the therapeutic potential of targeting CES1 in metabolic diseases.

References

GR148672X: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, pharmacological profile, and relevant experimental data for GR148672X, a potent inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1). This document is intended to serve as a comprehensive resource for researchers in the fields of metabolic disease, lipid metabolism, and drug discovery.

Chemical Structure and Properties

GR148672X is a small molecule inhibitor with the formal name 4,4,4-trifluoro-1-(2-thienyl)-1,2,3-butanetrione, 2-[(3-methylphenyl)hydrazone].[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Formal Name | 4,4,4-trifluoro-1-(2-thienyl)-1,2,3-butanetrione, 2-[(3-methylphenyl)hydrazone] | [1] |

| CAS Number | 263890-70-6 | [1] |

| Molecular Formula | C₁₅H₁₁F₃N₂O₂S | [1] |

| Formula Weight | 340.3 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| SMILES | O=C(/C(C(C1=CC=CS1)=O)=N/NC2=CC(C)=CC=C2)C(F)(F)F | [1] |

| InChI Key | YNUQHMHMYSUKFL-UDWIEESQSA-N | [1] |

Pharmacological Profile

GR148672X is a potent and selective inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1), a key enzyme in lipid metabolism.

| Parameter | Value | Species/System | Reference |

| Target | Triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1) | Human hepatic enzyme | [1] |

| IC₅₀ | 4 nM | Human hepatic enzyme | [1] |

| Selectivity | Selective for TGH/CES1 over lipoprotein lipase (LPL) at 5 µM | [1] |

Mechanism of Action

GR148672X exerts its pharmacological effects by inhibiting TGH/CES1. This enzyme is responsible for the hydrolysis of triacylglycerols (TGs) stored in lipid droplets within hepatocytes. By inhibiting TGH, GR148672X is thought to reduce the availability of fatty acids for the assembly and secretion of very low-density lipoprotein (VLDL) particles, which are the primary carriers of triglycerides in the circulation. This leads to a reduction in plasma levels of triglycerides and VLDL cholesterol.

References

GR148672X Target Engagement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement studies for GR148672X, a potent and selective inhibitor of Triacylglycerol Hydrolase/Carboxylesterase 1 (TGH/CES1). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Data Summary

GR148672X demonstrates high-potency inhibition of its primary target, human TGH/CES1, and exhibits selectivity against other lipases. The compound has also shown efficacy in preclinical in vivo models, leading to favorable alterations in lipid profiles.

| Parameter | Value | Target/System | Reference |

| IC50 | 4 nM | Human Hepatic TGH/CES1 | [1] |

| Selectivity | Selective at 5 µM | Over Lipoprotein Lipase (LPL) | [1] |

| In Vivo Efficacy | Reduction in plasma triglycerides, total cholesterol, VLDL cholesterol, LDL cholesterol, and apolipoprotein B-100 | Hamster model (25 mg/kg, twice daily) | [1] |

Mechanism of Action and Signaling Pathway

GR148672X exerts its therapeutic effect by directly inhibiting the enzymatic activity of TGH/CES1. This enzyme plays a crucial role in hepatic lipid metabolism by hydrolyzing triglycerides (TG) and cholesteryl esters. Inhibition of TGH/CES1 by GR148672X leads to a decrease in the breakdown of stored triglycerides in hepatocytes. This reduction in triglyceride hydrolysis results in lower levels of circulating triglycerides, very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol, contributing to an improved lipid profile.[2][3][4] The regulation of hepatic CES1 is also linked to the Farnesoid X Receptor (FXR), a key regulator of bile acid and lipid metabolism.[2]

Caption: Mechanism of action of GR148672X.

Experimental Protocols

While the specific protocols for GR148672X have not been publicly disclosed, this section details representative methodologies for key assays used to characterize such an inhibitor.[5]

In Vitro IC50 Determination for TGH/CES1 Inhibition (Fluorescence-Based Assay)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against TGH/CES1 using a fluorogenic substrate.

Workflow:

Caption: Workflow for IC50 determination.

Materials:

-

Recombinant human TGH/CES1

-

Fluorogenic substrate (e.g., 4-methylumbelliferyl acetate)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

GR148672X

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of GR148672X in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer to the final desired concentrations.

-

Enzyme Preparation: Dilute the recombinant human TGH/CES1 in assay buffer to the working concentration.

-

Assay Plate Setup: Add a small volume of the diluted GR148672X or vehicle control to the wells of a 96-well black microplate.

-

Enzyme Addition and Pre-incubation: Add the diluted TGH/CES1 solution to each well. Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare the fluorogenic substrate solution in the assay buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 360/460 nm for 4-methylumbelliferone).

-

Data Analysis: Determine the initial reaction velocity (V) for each concentration of GR148672X. Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

Cellular Target Engagement Assay

A cellular assay can confirm the ability of GR148672X to engage with TGH/CES1 within a cellular context. This can be achieved by measuring the accumulation of a fluorescently labeled lipid substrate in cells.

Workflow:

Caption: Cellular target engagement assay workflow.

Materials:

-

A suitable cell line with endogenous or overexpressed TGH/CES1 (e.g., HepG2)

-

Cell culture medium and supplements

-

GR148672X

-

A fluorescently labeled lipid substrate that is a target of TGH/CES1 (e.g., a BODIPY-labeled triglyceride)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Culture: Seed the cells in a multi-well imaging plate and allow them to adhere and grow to a suitable confluency.

-

Compound Treatment: Treat the cells with a range of concentrations of GR148672X or a vehicle control and incubate for a predetermined time.

-

Substrate Addition: Add the fluorescently labeled lipid substrate to the cell culture medium and incubate to allow for cellular uptake.

-

Incubation: Continue the incubation to allow for the metabolism of the lipid substrate by intracellular lipases, including TGH/CES1. In the presence of an effective inhibitor like GR148672X, the hydrolysis of the substrate will be reduced, leading to its accumulation.

-

Imaging and Quantification: Wash the cells to remove any extracellular substrate. Acquire images of the cells using a fluorescence microscope or a high-content imager. Quantify the intracellular fluorescence intensity per cell or per well.

-

Data Analysis: Plot the fluorescence intensity against the concentration of GR148672X. The resulting dose-response curve can be used to determine the cellular EC50, representing the concentration at which the compound achieves 50% of its maximal effect in a cellular environment.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Hepatic Carboxylesterase 1 Is Essential for Both Normal and Farnesoid X Receptor-Controlled Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI Insight - Interfering with lipid metabolism through targeting CES1 sensitizes hepatocellular carcinoma for chemotherapy [insight.jci.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Foundational Research on Carboxylesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylesterases (CES) are a ubiquitous class of serine hydrolases that play a critical role in the metabolism of a vast array of endogenous and xenobiotic compounds, including a significant number of therapeutic drugs.[1][2][3] These enzymes catalyze the hydrolysis of ester, amide, and thioester bonds, converting parent compounds into their corresponding carboxylic acids and alcohols. In humans, two major isoforms, CES1 and CES2, are predominantly responsible for this metabolic activity and are localized in various tissues, with the liver and intestines being primary sites.[4] The modulation of CES activity through inhibition presents a compelling strategy in drug development. By inhibiting these enzymes, it is possible to enhance the therapeutic efficacy of drugs that are rapidly inactivated by CES-mediated hydrolysis or to mitigate the toxicity of agents that are activated by this process.[1][3] This technical guide provides an in-depth overview of the foundational research on carboxylesterase inhibitors, covering their mechanisms of action, therapeutic applications, experimental protocols for their evaluation, and a summary of key quantitative data.

Mechanisms of Carboxylesterase Inhibition

The catalytic action of carboxylesterases relies on a highly conserved catalytic triad composed of serine, histidine, and a glutamate residue within the enzyme's active site.[5] This triad facilitates a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the substrate.[5] Inhibition of this process can be achieved through two primary mechanisms: reversible and irreversible inhibition.

Reversible Inhibition: Reversible inhibitors bind to the enzyme through non-covalent interactions and can be further classified as competitive, non-competitive, or uncompetitive. A notable class of reversible CES inhibitors are trifluoroketones. These compounds mimic the tetrahedral transition state of the ester hydrolysis reaction, thereby binding tightly to the active site.[1]

Irreversible Inhibition: Irreversible inhibitors, in contrast, form a stable, covalent bond with the enzyme, typically with the catalytic serine residue. Organophosphates, such as bis-p-nitrophenyl phosphate (BNPP), are classic examples of irreversible CES inhibitors.[1] The phosphate group forms a stable ester linkage with the serine, rendering the enzyme inactive.[1]

The general mechanism of carboxylesterase inhibition can be visualized as follows:

Therapeutic Relevance and Applications

The strategic inhibition of carboxylesterases holds significant promise in various therapeutic areas:

-

Improving Drug Efficacy: Many ester-containing drugs are rapidly hydrolyzed and inactivated by CES in the liver and intestines, leading to poor bioavailability and short half-lives. Co-administration of a CES inhibitor can protect these drugs from premature metabolism, thereby increasing their systemic exposure and therapeutic effect.[1]

-

Reducing Drug Toxicity: Conversely, some prodrugs require activation by carboxylesterases to exert their pharmacological effect. In certain cases, localized or excessive activation can lead to toxicity. For instance, the activation of the anticancer prodrug CPT-11 (irinotecan) by intestinal CES can cause severe diarrhea.[2] Selective inhibitors of intestinal CES could mitigate this adverse effect.

-

Treatment of Metabolic Diseases: CES1 has been implicated in lipid metabolism, specifically in the hydrolysis of triglycerides and cholesterol esters in the liver. Inhibition of CES1 is therefore being explored as a potential therapeutic strategy for metabolic disorders such as hypertriglyceridemia, obesity, and type 2 diabetes.[6]

Key Experimental Protocols

The identification and characterization of carboxylesterase inhibitors rely on robust in vitro assays. Below are detailed methodologies for common experimental protocols.

Carboxylesterase Activity Assay (Fluorometric)

This assay provides a sensitive method for measuring CES activity and can be adapted for inhibitor screening.

Materials:

-

CES Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Recombinant human CES1 or CES2 enzyme

-

Fluorogenic substrate (e.g., a proprietary substrate that becomes fluorescent upon hydrolysis)

-

Test inhibitor compounds

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of the test inhibitor compounds in CES Assay Buffer.

-

Enzyme Preparation: Dilute the recombinant CES enzyme to the desired concentration in cold CES Assay Buffer.

-

Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted enzyme solution. b. Add 10 µL of the test inhibitor dilution or vehicle control to the respective wells. c. Pre-incubate the plate at 37°C for 10-15 minutes. d. Initiate the reaction by adding 40 µL of the fluorogenic substrate solution to each well.

-

Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/550 nm).[7]

-

Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition is calculated by comparing the rate of the inhibitor-treated wells to the vehicle control wells.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.

Procedure:

-

Perform the carboxylesterase activity assay as described above using a range of inhibitor concentrations (typically 8-10 concentrations in a semi-log dilution series).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[8]

Enzyme Kinetics and Determination of Ki

To understand the mechanism of inhibition and to determine the inhibitor binding affinity (Ki), enzyme kinetic studies are performed.

Procedure:

-

Perform the carboxylesterase activity assay with varying concentrations of both the substrate and the inhibitor.

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation modified for the appropriate inhibition model (competitive, non-competitive, etc.).

-

The Ki value, which represents the dissociation constant of the enzyme-inhibitor complex, can be derived from these analyses. A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme.[8][9]

A typical workflow for screening and characterizing carboxylesterase inhibitors is depicted below:

Quantitative Data on Carboxylesterase Inhibitors

The following table summarizes the inhibitory potency (IC50 and Ki values) of selected compounds against human carboxylesterases. This data is compiled from various in vitro studies and serves as a comparative reference.

| Inhibitor Class | Compound | Target Enzyme | IC50 (µM) | Ki (nM) | Inhibition Type | Reference |

| Organophosphate | Bis(p-nitrophenyl)phosphate (BNPP) | hCE1, hCE2 | - | - | Irreversible | [1] |

| Benzils | Benzil | hCE1 | - | 45 | Partially Competitive | [2] |

| Benzil | hCE2 (hiCE) | - | 15 | Partially Competitive | [2] | |

| Isatins | Various substituted isatins | hCE1, hCE2 | - | Varies | - | [1] |

| Sulfonamides | Bisbenzene sulfonamides | hCE2 (hiCE) | - | Low nM range | Partially Competitive | [3] |

| Clinically Used Drugs | Loperamide | hCE2 | 1.5 | - | - | [2] |

| Telmisartan | hCE2 | - | - | Specific Inhibitor | [10][11] | |

| Digitonin | hCE1 | - | - | Specific Inhibitor | [10][11] | |

| Natural Products | Dihydromethysticin | CES1 | - | 68,200 | - | [11] |

Note: '-' indicates that the data was not specified in the cited sources.

Conclusion

The field of carboxylesterase inhibitor research is dynamic and holds considerable potential for therapeutic innovation. A thorough understanding of the mechanisms of inhibition, coupled with robust and standardized experimental protocols, is essential for the successful discovery and development of novel CES inhibitors. The data and methodologies presented in this guide provide a foundational framework for researchers and drug development professionals to advance their work in this promising area. Future efforts will likely focus on the development of highly selective and potent inhibitors for specific CES isoforms to maximize therapeutic benefits while minimizing off-target effects.

References

- 1. Carboxylesterase Reaction Phenotyping | Evotec [evotec.com]

- 2. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4.12. Carboxylesterase Activity Assay [bio-protocol.org]

- 5. Enzyme Activity Measurement for Carboxylesterase [creative-enzymes.com]

- 6. researchgate.net [researchgate.net]

- 7. content.abcam.com [content.abcam.com]

- 8. courses.edx.org [courses.edx.org]

- 9. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]

- 10. Carboxylesterase Inhibition| Evotec [evotec.com]

- 11. Screening of specific inhibitors for human carboxylesterases or arylacetamide deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of GR148672X

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR148672X is a potent and selective inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1), a key enzyme in lipid metabolism.[1] CES1 is predominantly found in the liver and adipose tissue, where it catalyzes the hydrolysis of triglycerides and cholesteryl esters.[2] Dysregulation of CES1 activity is associated with metabolic disorders such as hypertriglyceridemia, non-alcoholic fatty liver disease (NAFLD), and obesity.[2][3] Furthermore, emerging evidence suggests a role for CES1 in the progression of certain cancers, such as colorectal carcinoma.[4]

These application notes provide a detailed protocol for the in vitro characterization of GR148672X as a CES1 inhibitor. The described assays are fundamental for determining the potency (IC50) and mechanism of inhibition, which are critical parameters in the drug discovery and development process.

Signaling Pathway of CES1 in Lipid Metabolism

Carboxylesterase 1 (CES1) plays a central role in hepatic lipid metabolism. It is primarily responsible for the hydrolysis of triglycerides (TG) stored in lipid droplets into free fatty acids (FFAs) and glycerol. These FFAs can then be used for beta-oxidation to generate energy or be re-esterified into TGs for packaging into very-low-density lipoproteins (VLDL) and secretion into the bloodstream. By inhibiting CES1, GR148672X is expected to reduce the release of FFAs from hepatocytes, thereby lowering plasma triglyceride and VLDL levels.

Experimental Protocols

Determination of IC50 of GR148672X against Human CES1

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of GR148672X against human CES1 using a fluorogenic substrate.

a. Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| Recombinant Human CES1 | Commercially Available | e.g., Sigma-Aldrich | -20°C |

| 4-Methylumbelliferyl Acetate (4-MUA) | Commercially Available | e.g., Sigma-Aldrich | -20°C |

| GR148672X | Commercially Available | e.g., Cayman Chemical | -20°C |

| Tris-HCl Buffer (pH 7.4) | In-house preparation | - | 4°C |

| Dimethyl Sulfoxide (DMSO) | Commercially Available | e.g., Sigma-Aldrich | Room Temp. |

| 96-well black microplates | Commercially Available | - | Room Temp. |

b. Experimental Workflow

c. Detailed Procedure

-

Prepare Reagents:

-

Prepare a 50 mM Tris-HCl buffer (pH 7.4).

-

Prepare a 10 mM stock solution of 4-MUA in DMSO.

-

Prepare a 10 mM stock solution of GR148672X in DMSO.

-

-

Serial Dilution of GR148672X:

-

Perform a serial dilution of the GR148672X stock solution in DMSO to obtain a range of concentrations (e.g., from 10 mM to 0.1 nM).

-

-

Assay Setup:

-

In a 96-well black microplate, add 88 µL of Tris-HCl buffer to each well.

-

Add 2 µL of the diluted GR148672X solutions to the corresponding wells. Include a positive control (no inhibitor, 2 µL of DMSO) and a negative control (no enzyme).

-

Add 5 µL of recombinant human CES1 solution (final concentration, e.g., 5 µg/mL) to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 5 µL of 4-MUA solution (final concentration, e.g., 100 µM) to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

d. Data Analysis

-

Subtract the background fluorescence (negative control) from all readings.

-

Calculate the percentage of inhibition for each concentration of GR148672X using the following formula: % Inhibition = 100 - [ (Fluorescence with inhibitor / Fluorescence of positive control) * 100 ]

-

Plot the percentage of inhibition against the logarithm of the GR148672X concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

e. Expected Results

Based on the literature, GR148672X is a potent inhibitor of human CES1, with a reported IC50 of 4 nM.[1] The results of this assay should yield a comparable IC50 value.

| Parameter | Reported Value |

| IC50 (Human CES1) | 4 nM |

Enzyme Kinetics of CES1 Inhibition by GR148672X

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies can be performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

a. Procedure

-

Follow the general procedure for the IC50 assay.

-

Use a range of fixed concentrations of GR148672X (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

-

For each inhibitor concentration, vary the concentration of the substrate 4-MUA (e.g., from 0.1x Km to 10x Km).

-

Measure the initial reaction rates by taking kinetic readings over a shorter time course (e.g., every minute for 15 minutes).

b. Data Analysis

-

Plot the initial reaction rates against the substrate concentration for each inhibitor concentration.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the effect of the inhibitor on the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

-

The changes in Km and Vmax will indicate the mechanism of inhibition.

| Inhibition Type | Effect on Vmax | Effect on Km |

| Competitive | No change | Increases |

| Non-competitive | Decreases | No change |

| Uncompetitive | Decreases | Decreases |

| Mixed | Decreases | Increases or Decreases |

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of GR148672X as a CES1 inhibitor. Accurate determination of its potency and mechanism of action is essential for its further development as a potential therapeutic agent for metabolic diseases and cancer. Researchers should adapt and optimize these protocols based on their specific experimental conditions and available resources.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fat degrading enzyme implicated in type 2 diabetes | Karolinska Institutet [news.ki.se]

- 4. Enhanced triacylglycerol catabolism by carboxylesterase 1 promotes aggressive colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the IC50 of GR148672X in 3T3-L1 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

GR148672X is identified as an inhibitor of human carboxylesterase 1 (hCES1), an enzyme pivotal in the hydrolysis of various esters, including triglycerides, and plays a significant role in lipid metabolism.[1] The 3T3-L1 cell line, a well-established model for studying adipogenesis, provides a relevant system to evaluate the efficacy of compounds targeting lipid metabolism.[2][3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of GR148672X in 3T3-L1 adipocytes using a cell viability assay and an enzyme activity assay.

Data Presentation

Table 1: Hypothetical Cell Viability Data for GR148672X in 3T3-L1 Adipocytes (MTT Assay)

| GR148672X Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.22 ± 0.07 | 97.6 |

| 1 | 1.10 ± 0.06 | 88.0 |

| 10 | 0.65 ± 0.05 | 52.0 |

| 50 | 0.24 ± 0.03 | 19.2 |

| 100 | 0.15 ± 0.02 | 12.0 |

Table 2: Hypothetical Carboxylesterase 1 (CES1) Inhibition Data for GR148672X

| GR148672X Concentration (µM) | CES1 Activity (Luminescence Signal) (Mean ± SD) | % Inhibition |

| 0 (Vehicle Control) | 85,432 ± 4,120 | 0 |

| 0.01 | 76,889 ± 3,543 | 10.0 |

| 0.1 | 43,570 ± 2,189 | 49.0 |

| 1 | 12,815 ± 976 | 85.0 |

| 10 | 5,126 ± 432 | 94.0 |

| 100 | 4,271 ± 388 | 95.0 |

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation

This protocol outlines the steps for maintaining 3T3-L1 preadipocytes and differentiating them into mature adipocytes.

Materials:

-

3T3-L1 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Bovine Calf Serum (BCS)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (P/S)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

Rosiglitazone (optional, for enhanced differentiation)[4]

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Preadipocyte Maintenance:

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% P/S.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells every 2-3 days, ensuring they do not exceed 70% confluency to maintain their preadipocyte state.[5]

-

-

Adipocyte Differentiation:

-

Seed 3T3-L1 preadipocytes into the desired culture plates (e.g., 96-well plates for IC50 determination).

-

Grow the cells to 100% confluency and maintain them for an additional 2 days (Day 0).

-

Day 0: Induce differentiation by replacing the medium with DMEM containing 10% FBS, 1% P/S, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium). The addition of rosiglitazone (e.g., 2 µM) can enhance differentiation.[4]

-

Day 2: Replace the MDI medium with DMEM containing 10% FBS, 1% P/S, and 10 µg/mL insulin.

-

Day 4 onwards: Replace the medium every 2 days with DMEM containing 10% FBS and 1% P/S.

-

Mature, lipid-laden adipocytes are typically observed between days 8 and 12.

-

Protocol 2: Determining IC50 using MTT Assay

This protocol describes a colorimetric assay to assess cell viability and determine the IC50 of GR148672X.[6]

Materials:

-

Differentiated 3T3-L1 adipocytes in a 96-well plate

-

GR148672X stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Culture medium

Procedure:

-

Prepare serial dilutions of GR148672X in culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the culture medium from the differentiated 3T3-L1 cells and add the different concentrations of GR148672X. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 24-72 hours at 37°C and 5% CO2.

-

Add 10-20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at a low speed.

-

Measure the absorbance at 490 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

Caption: Experimental workflow for determining the IC50 of GR148672X in 3T3-L1 cells.

Caption: Conceptual signaling pathway of GR148672X action in adipocytes.

References

- 1. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]

- 3. Characterizing 3T3-L1 MBX Adipocyte Cell Differentiation Maintained with Fatty Acids as an In Vitro Model to Study the Effects of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]

- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Note: GR148672X Cell-Based Assay for Lipid Accumulation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abnormal intracellular lipid accumulation is a key pathological feature of numerous metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[1][2][3] The study of compounds that can modulate lipid metabolism within cells is therefore of significant interest in the development of novel therapeutics. This application note describes a robust and quantifiable cell-based assay for screening and characterizing the effects of compounds, exemplified by the hypothetical compound GR148672X, on intracellular lipid accumulation.

The assay utilizes the human hepatoma cell line, Huh7, which is a well-established model for studying hepatic lipid metabolism.[2][4] Lipid accumulation is induced by challenging the cells with a mixture of free fatty acids (FFAs), mimicking the conditions of lipotoxicity observed in metabolic disorders.[1][5] The intracellular lipid droplets are then stained with the fluorescent dye BODIPY 493/503, which is highly specific for neutral lipids.[2][4][6] Quantification of lipid accumulation is achieved through fluorescence intensity measurement, providing a high-throughput and sensitive method for evaluating the efficacy of test compounds.

Assay Principle

The GR148672X cell-based assay for lipid accumulation is designed to quantify the inhibitory effect of a test compound on FFA-induced intracellular lipid droplet formation. The workflow begins with the seeding of Huh7 cells in a 96-well microplate. The cells are then treated with the test compound, GR148672X, at various concentrations, followed by the addition of an oleic and palmitic acid mixture to induce lipid accumulation. After an incubation period, the cells are fixed and stained with BODIPY 493/503, a lipophilic dye that fluoresces green upon binding to neutral lipids within lipid droplets. The cell nuclei are counterstained with DAPI. The fluorescence intensity of BODIPY 493/503 is measured using a microplate reader, and this is normalized to the cell number as determined by the DAPI signal. A decrease in the BODIPY 493/503 fluorescence intensity in the presence of the test compound indicates an inhibition of lipid accumulation.

Experimental Protocols

Materials and Reagents

-

Huh7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

96-well black, clear-bottom microplates

-

Oleic acid

-

Palmitic acid

-

Bovine Serum Albumin (BSA), fatty acid-free

-

GR148672X (test compound)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

BODIPY 493/503

-

DAPI (4',6-diamidino-2-phenylindole)

Protocol 1: Cell Culture and Seeding

-

Culture Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Seed the cells into a 96-well black, clear-bottom microplate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

Protocol 2: Compound Treatment and Lipid Accumulation Induction

-

Prepare a stock solution of GR148672X in DMSO.

-

Prepare serial dilutions of GR148672X in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

-

Prepare a 2:1 molar ratio stock solution of oleic acid and palmitic acid complexed to BSA.

-

Aspirate the culture medium from the wells and add 100 µL of the GR148672X dilutions. Include a vehicle control (medium with 0.1% DMSO) and a positive control for lipid accumulation (medium with 0.1% DMSO and the FFA mixture).

-

Incubate for 1 hour.

-

Add the FFA mixture to all wells except the negative control wells to a final concentration that induces significant lipid accumulation (e.g., 0.5 mM).

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

Protocol 3: Staining and Imaging

-

Aspirate the medium and wash the cells twice with 200 µL of PBS per well.

-

Fix the cells by adding 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.[5]

-

Wash the cells twice with 200 µL of PBS per well.

-

Prepare a staining solution containing 1 µg/mL BODIPY 493/503 and 1 µg/mL DAPI in PBS.

-

Add 50 µL of the staining solution to each well and incubate for 30 minutes at room temperature in the dark.

-

Wash the cells three times with 200 µL of PBS per well.

-

Add 100 µL of PBS to each well for imaging.

Protocol 4: Data Acquisition and Analysis

-

Acquire images using a high-content imaging system or a fluorescence microplate reader.

-

For the microplate reader, measure the fluorescence intensity for BODIPY 493/503 (Excitation/Emission: ~493/503 nm) and DAPI (Excitation/Emission: ~358/461 nm).

-

Normalize the BODIPY 493/503 fluorescence intensity to the DAPI fluorescence intensity to account for cell number variability.

-

Calculate the percentage of lipid accumulation inhibition relative to the positive control (FFA-treated cells with vehicle).

Data Presentation

Table 1: Dose-Dependent Inhibition of Lipid Accumulation by GR148672X

| GR148672X (µM) | Normalized Fluorescence (a.u.) | % Inhibition |

| 0 (Vehicle) | 1.00 | 0 |

| 0.1 | 0.85 | 15 |

| 0.5 | 0.62 | 38 |

| 1.0 | 0.45 | 55 |

| 5.0 | 0.28 | 72 |

| 10.0 | 0.15 | 85 |

Table 2: Time-Course of Lipid Accumulation Inhibition by 1 µM GR148672X

| Time (hours) | Normalized Fluorescence (a.u.) | % Inhibition |

| 0 | 1.00 | 0 |

| 6 | 0.88 | 12 |

| 12 | 0.72 | 28 |

| 18 | 0.55 | 45 |

| 24 | 0.45 | 55 |

Visualizations

Caption: Experimental workflow for the GR148672X cell-based assay.

Caption: Potential mechanism of action via the SREBP pathway.

References

- 1. agilent.com [agilent.com]

- 2. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid metabolism in sickness and in health: emerging regulators of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Microscopy-Based Assessment of Fatty Acid Uptake and Lipid Accumulation in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Role of Carboxylesterase 1 with GR148672X in Ces1 Knockout Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylesterase 1 (CES1) is a critical enzyme in human metabolic pathways, primarily responsible for the hydrolysis of a wide range of ester-containing drugs and endogenous lipids.[1][2][3] Dysregulation of CES1 activity has been implicated in various metabolic disorders, including obesity, hepatic steatosis, and hyperlipidemia.[4][5] The Ces1 knockout mouse model provides a valuable in vivo system to study the physiological and pathological consequences of CES1 deficiency. These mice exhibit a phenotype characterized by increased lipogenesis, insulin resistance, and hyperinsulinemia.[6]

GR148672X has been identified as a preclinical inhibitor of human CES1A, the human ortholog of mouse Ces1d.[7] The use of GR148672X in Ces1 knockout mouse models presents a unique opportunity to investigate the specific roles of CES1 in various tissues and to validate the therapeutic potential of CES1 inhibition. This document provides detailed application notes and protocols for utilizing GR148672X in Ces1 knockout mouse models to study its effects on lipid metabolism and other relevant physiological parameters.

Rationale for Using GR148672X in Ces1 Knockout Mice